

A Technical Guide to the Isomers of Dodecane (C12H26)

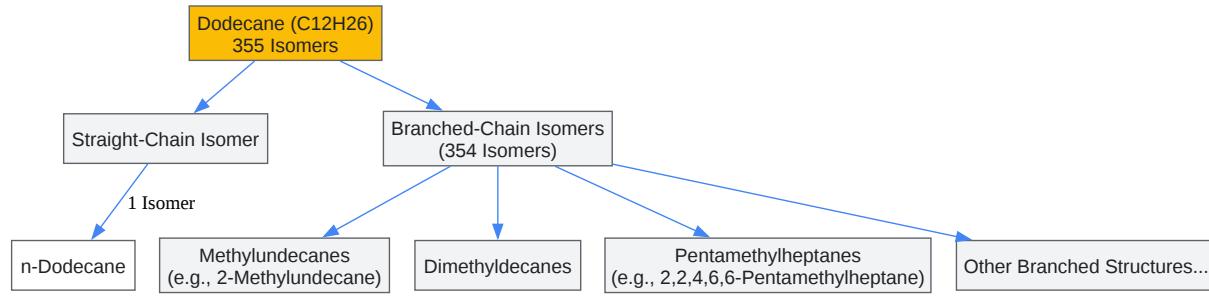
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Ethyl-2,2,6-trimethylheptane*

Cat. No.: *B14557986*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Dodecane (C12H26) is an alkane hydrocarbon with a 12-carbon chain. While the linear isomer, n-dodecane, is well-known, the molecular formula C12H26 encompasses a vast structural diversity, comprising 355 distinct isomers.^{[1][2][3]} This guide provides an in-depth overview of dodecane isomers, focusing on their structural classification, physicochemical properties, and the analytical methodologies required for their differentiation. Such information is critical for applications ranging from solvent chemistry in drug formulations to reference standards in fuel and materials science.

Structural Classification of Dodecane Isomers

The 355 structural isomers of dodecane arise from the varied branching patterns of the carbon backbone.^{[1][2]} These can be systematically classified based on the length of the longest continuous carbon chain (the parent chain) and the identity and location of the alkyl substituents. This structural variation gives rise to a wide range of physical and chemical properties.

A primary classification distinguishes between the single straight-chain isomer and the 354 branched-chain isomers. This fundamental difference in topology significantly influences intermolecular forces, and consequently, the macroscopic properties of each isomer.

[Click to download full resolution via product page](#)

Fig. 1: Logical Classification of Dodecane Isomers

Physicochemical Properties of Select Dodecane Isomers

The physical properties of dodecane isomers, such as boiling point, melting point, and density, vary significantly with their molecular structure. Generally, increased branching leads to a lower boiling point due to a reduction in surface area and weaker van der Waals forces. Conversely, highly symmetrical branched isomers can have higher melting points. A summary of key quantitative data for n-dodecane and two prominent branched isomers is presented below.

Property	n-Dodecane	2-Methylundecane	2,2,4,6,6-Pentamethylheptane
CAS Number	112-40-3[1][2]	7045-71-8[4]	13475-82-6[5]
Molecular Weight (g/mol)	170.33[2][6]	170.33[4][7]	170.33[5][8]
Boiling Point (°C)	215–217[9][10]	210[11]	175–178[5][12]
Melting Point (°C)	-9.6[9][13]	-46.8[11]	-81[5]
Density (g/mL at 20°C)	~0.749[1]	Data not readily available	~0.74 (at 15°C)[5]
Refractive Index (n ₂₀ /D)	1.421[2][9]	Data not readily available	1.419[5]

Note: Isododecane is a commercial term for a mixture of C₁₂H₂₆ isomers, primarily 2,2,4,6,6-pentamethylheptane.[5] It is widely used as an emollient and solvent in cosmetic and personal care products.[14][15]

Experimental Protocols

The separation and identification of dodecane isomers from a complex mixture is a common challenge in petrochemical analysis and quality control. The methodologies typically involve a combination of chromatographic separation and mass spectrometric identification.

Protocol 1: Isomer Separation and Identification by GC-MS

Objective: To separate and identify individual dodecane isomers in a hydrocarbon mixture.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for this purpose.

- Sample Preparation:

- Dilute the hydrocarbon sample in a high-purity volatile solvent (e.g., hexane or pentane) to a concentration suitable for GC analysis (typically 100-1000 ppm).
- If necessary, filter the sample to remove particulate matter.
- Gas Chromatography (GC) Conditions:
 - Injector: Split/splitless injector, typically operated at 250°C with a high split ratio (e.g., 100:1) to prevent column overloading.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
 - Column: A long, non-polar capillary column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase like dimethylpolysiloxane (e.g., DB-1 or equivalent) is required for resolving closely boiling isomers.
 - Oven Temperature Program: Start at a low initial temperature (e.g., 40°C) and hold for several minutes. Then, ramp the temperature at a controlled rate (e.g., 2-5°C/min) to a final temperature of approximately 250°C. The slow ramp rate is crucial for separating isomers.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
 - Scan Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to capture the molecular ion (m/z 170) and characteristic fragmentation patterns.
- Data Analysis:
 - Identify peaks based on their retention time.
 - Confirm isomer identity by comparing the acquired mass spectrum of each peak against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library). Branched alkanes produce distinctive fragmentation patterns that allow for differentiation from the linear isomer and from each other.

Analytical and Preparative Workflow

The process of analyzing a sample for its dodecane isomer content or isolating a specific isomer follows a logical workflow. This begins with an initial bulk separation based on boiling points, followed by high-resolution analytical techniques for precise identification and quantification.

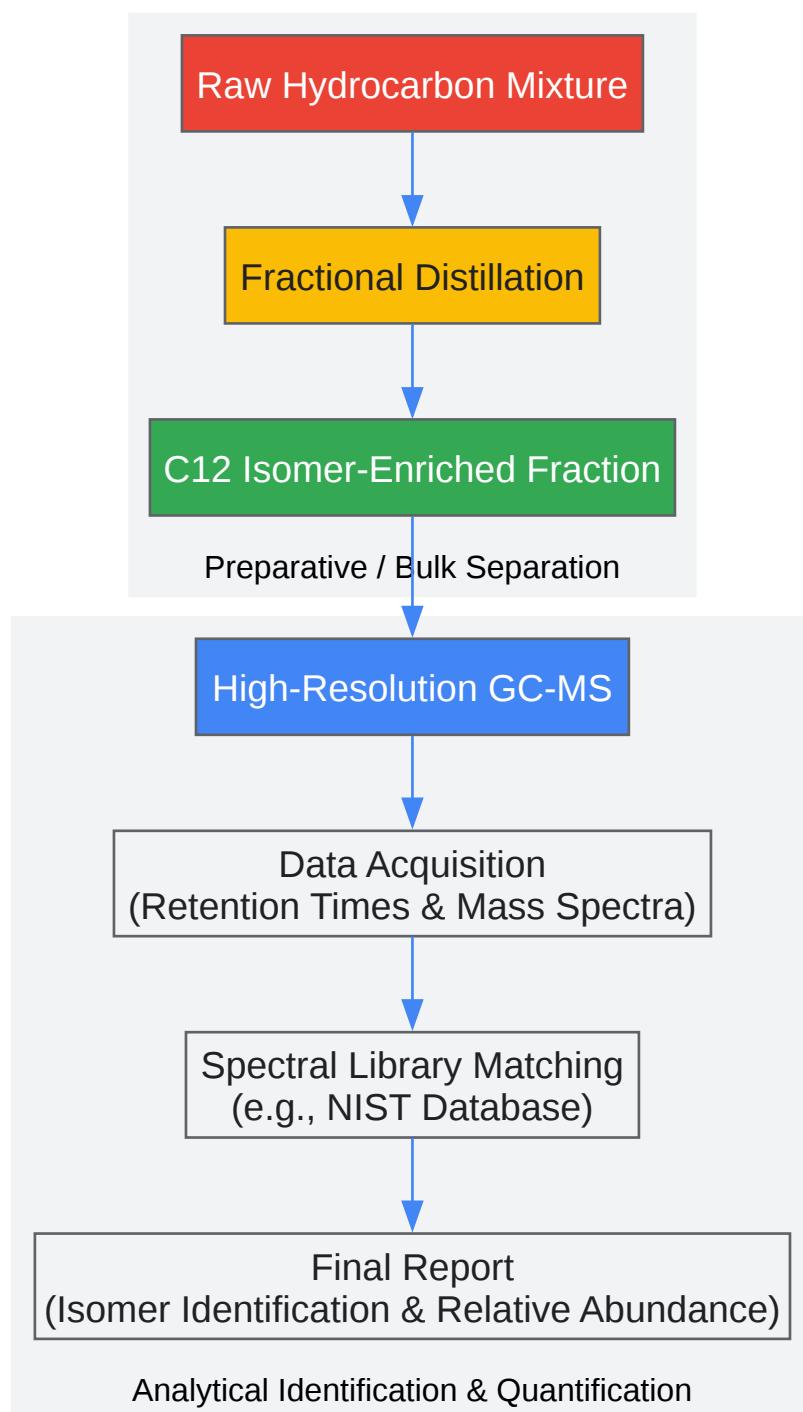


Fig. 2: Experimental Workflow for Isomer Analysis

[Click to download full resolution via product page](#)

Fig. 2: Experimental Workflow for Isomer Analysis

This technical guide highlights the complexity and diversity of dodecane isomers. For researchers in drug development, understanding the properties of specific isomers is crucial when they are used as solvents or excipients, as different isomers can affect solubility, stability, and bioavailability of active pharmaceutical ingredients. The analytical protocols provided serve as a foundational approach for ensuring the purity and composition of these critical materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]
- 2. Dodecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. Illustrated Glossary of Organic Chemistry - Dodecane [chem.ucla.edu]
- 4. 2-METHYLUNDECANE - Ataman Kimya [atamanchemicals.com]
- 5. haltermann-carless.com [haltermann-carless.com]
- 6. Dodecane [webbook.nist.gov]
- 7. nmppdb.com.ng [nmppdb.com.ng]
- 8. 2,2,4,6,6-Pentamethyl-heptane | 13475-82-6 | FP74954 [biosynth.com]
- 9. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 2-methylundecane [chemister.ru]
- 12. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscopy.com]
- 13. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]
- 14. ISODODECANE - Ataman Kimya [atamanchemicals.com]
- 15. Isododecane | 31807-55-3 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Isomers of Dodecane (C12H26)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14557986#isomers-of-dodecane-c12h26>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com